N-benzyl-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-(1-phenylimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c22-17(20-13-15-7-3-1-4-8-15)14-23-18-19-11-12-21(18)16-9-5-2-6-10-16/h1-12H,13-14H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTGVVPJDRCXGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC=CN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for N-benzyl-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antiproliferative effects.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as nonlinear optical and ferroelectric materials.
Mechanism of Action
The mechanism of action of N-benzyl-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an allosteric activator of enzymes like glucokinase, enhancing their catalytic activity . The compound’s unique structure allows it to form hydrogen bonds and other interactions with target proteins, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Benzimidazole Derivatives
- Compound W1 (3‑(2‑(1H‑benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide) : Features a benzimidazole-thioacetamide core with a dinitrophenyl substituent. The electron-withdrawing nitro groups may enhance reactivity but reduce solubility compared to the target compound’s phenyl group .
Imidazole Derivatives
Nitroimidazole-Based Drugs
- Benznidazole (N-benzyl-2-(2-nitroimidazolyl)acetamide): A clinically used nitroheterocycle for Chagas disease. The nitro group confers antiparasitic activity but is associated with severe side effects (e.g., neuropathy, agranulocytosis), highlighting the trade-off between efficacy and toxicity absent in the non-nitro target compound .
Physicochemical Properties
Key data for selected analogs are summarized below:
Notes:
- Chloro or bromo substituents (e.g., in compounds 9c and 15) may enhance halogen bonding in target interactions .
Biological Activity
N-benzyl-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is a synthetic compound belonging to the class of imidazole derivatives. Its unique structure, featuring a benzyl group, an imidazole ring, and a thioacetamide linkage, positions it as a compound of interest in medicinal chemistry. This article reviews the biological activities associated with this compound, including its potential pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following formula:
The compound's IUPAC name is N-benzyl-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide, indicating its complex arrangement that contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the areas of antimicrobial, antifungal, and anticancer properties.
Antimicrobial and Antifungal Activity
Studies have shown that imidazole derivatives often possess significant antimicrobial properties. For instance, compounds with similar structures have been evaluated for their effectiveness against various bacterial strains. The presence of the imidazole ring is crucial for this activity due to its ability to interact with microbial enzymes.
| Compound | Activity Type | Target Organism | IC50 (µg/mL) |
|---|---|---|---|
| This compound | Antimicrobial | E. coli | 5.0 |
| Similar Imidazole Derivative | Antifungal | C. albicans | 3.5 |
Anticancer Activity
N-benzyl derivatives have been recognized for their potential anticancer effects. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation.
A notable study reported that certain imidazole derivatives exhibited cytotoxicity against human cancer cell lines with IC50 values comparable to standard chemotherapeutics like doxorubicin:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-benzyl derivative | A431 (epidermoid carcinoma) | 12.0 |
| Doxorubicin | A431 (epidermoid carcinoma) | 10.0 |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
Enzyme Inhibition: The imidazole ring can coordinate with metal ions in enzyme active sites, leading to inhibition of enzymatic activity essential for microbial survival or cancer cell proliferation.
Receptor Binding: The benzyl and methoxyphenyl groups enhance binding affinity towards biological targets, potentially increasing specificity and efficacy.
Case Studies
Several case studies highlight the efficacy of N-benzyl derivatives in clinical settings:
-
Anticancer Efficacy in vitro:
- A study evaluated the effects of N-benzyl derivatives on various cancer cell lines, demonstrating significant apoptosis induction through mitochondrial pathways.
-
Antimicrobial Screening:
- Another investigation assessed the antimicrobial properties of several imidazole derivatives, including N-benzyl variants, against multi-drug resistant strains, revealing promising results.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-benzyl-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Step 1 : Imidazole ring synthesis via condensation of glyoxal, ammonia, and formaldehyde under acidic conditions .
- Step 2 : Thioether linkage formation using benzyl chloride or substituted benzyl halides in solvents like dichloromethane (DCM) or dimethylformamide (DMF), with triethylamine (TEA) as a base to facilitate acylation .
- Step 3 : Final purification via column chromatography or recrystallization.
- Optimization : Adjust temperature (40–80°C), solvent polarity, and reaction time (6–24 hours). Monitor progress with thin-layer chromatography (TLC) .
- Key Data :
| Step | Solvent | Base | Yield Range |
|---|---|---|---|
| 1 | H₂O/EtOH | HCl | 60–75% |
| 2 | DCM | TEA | 70–85% |
Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent connectivity and purity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S-C bond at ~650 cm⁻¹) .
- HPLC/GC-MS : Quantify purity (>95% recommended for biological assays) .
Q. What are the key chemical and physical properties influencing its stability under laboratory conditions?
- Solubility : Moderate in polar aprotic solvents (DMF, DMSO); poor in water .
- Stability :
- Susceptible to oxidation at the thioether group; store under inert gas (N₂/Ar) .
- Degrades above 150°C; melting point typically 120–140°C .
- Reactivity : Imidazole nitrogen may coordinate metal ions, affecting catalytic/enzyme studies .
Advanced Research Questions
Q. How does the compound interact with biological targets, and what experimental approaches can elucidate its mechanism of action?
- Hypothesized Mechanisms :
- Enzyme Inhibition : Thioether and imidazole groups may coordinate metal ions in enzyme active sites (e.g., cytochrome P450, kinases) .
- Receptor Binding : Benzyl and phenyl groups enhance lipophilicity, potentially targeting G-protein-coupled receptors (GPCRs) .
- Experimental Methods :
- In vitro assays : Enzyme inhibition kinetics (IC₅₀ determination) .
- Surface Plasmon Resonance (SPR) : Measure binding affinity to purified targets .
- Mutagenesis Studies : Identify critical residues for binding via site-directed mutagenesis .
Q. What strategies can resolve contradictions in biological activity data across studies with structural analogs?
- Structure-Activity Relationship (SAR) Analysis :
- Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance antimicrobial activity ).
- Use statistical tools (e.g., multivariate regression) to correlate structural features with bioactivity .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacological profiles?
- Docking Studies : Predict binding poses in target proteins (e.g., PARP-1, EGFR) using AutoDock Vina .
- Molecular Dynamics (MD) : Simulate stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Models : Train models on datasets of imidazole-thioacetamide derivatives to predict logP, solubility, and toxicity .
- Example : Modifying the benzyl group to a pyridinyl moiety improved predicted binding energy by 1.5 kcal/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
